molecular formula C63H79N5O19 B1449496 FKBP12 PROTAC dTAG-7 CAS No. 2064175-32-0

FKBP12 PROTAC dTAG-7

Número de catálogo B1449496
Número CAS: 2064175-32-0
Peso molecular: 1210.3 g/mol
Clave InChI: IFCAWDLUIZXIPI-FJDAOBEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FKBP12 PROTAC dTAG-7 (dTAG-7) is a heterobifunctional degrader . It is a degrader of FKBP12F36V with expression of FKBP12 F36V in-frame with a protein of interest . Additionally, it is a selective degrader of BET bromodomain transcriptional co-activator BRD4 by bridging BET bromodomains to an E3 ubiquitin ligase CRBN .


Synthesis Analysis

The initial synthesis of FKBP-focused PROTACs yielded a plethora of active PROTACs for FKBP12 . Linker-based optimization of first-generation FKBP51 PROTACs led to the PROTAC SelDeg51 with improved cellular activity, selectivity, and high cooperativity .


Molecular Structure Analysis

The structural analysis of a binary FKBP12:PROTAC complex revealed the molecular basis for negative cooperativity . The molecular weight of FKBP12 PROTAC dTAG-7 is 1210.32 .


Chemical Reactions Analysis

FKBP12 PROTAC dTAG-7 is a cell-permeable heterobifunctional adation tag (dTAG) small molecule that engages FKBP12F36V and CRBN . It selectively degrades FKBP12F36V in a CRBN-dependent manner in cells .


Physical And Chemical Properties Analysis

FKBP12 PROTAC dTAG-7 has a molecular weight of 1210.32 and a formula of C63H79N5O19 . It appears as a solid, white to off-white in color . It is soluble in DMSO at 150 mg/mL with ultrasonic assistance .

Aplicaciones Científicas De Investigación

Protein Degradation

FKBP12 PROTAC dTAG-7 is a first-generation degrader for mutant FKBP12 F36V fusion proteins . It comprises a ligand selective for F36V single-point mutated FKBP12, a linker, and a cereblon-binding ligand . The application of dTAG-7 induces rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins in vitro and in vivo .

Target Validation

dTAG-7 is useful as an alternative to genetic methods for target validation . It is generalizable to a range of fusion proteins , providing new opportunities to overcome some of the current limitations associated with traditional small-molecule therapeutics and gene silencing approaches .

Subcellular Localization

The subcellular context of a protein of interest (POI) can affect the efficacy of PROTAC-mediated degradation . Differentially localized proteins displayed varying levels of degradation using the same respective PROTACs , suggesting that the subcellular context of the POI can influence the efficacy of PROTAC-mediated POI degradation .

E3 Ligase Recruitment

PROTACs bring a POI into spatial proximity of an E3 ubiquitin ligase, promoting POI ubiquitylation and proteasomal degradation . The subcellular location of the POI and access to the E3 ligase being recruited potentially impacts PROTAC efficacy .

Fusion Protein Degradation

FKBP12F36V can be expressed as a fusion with a target protein of interest using genome engineering techniques, via transgene expression or CRISPR-mediated locus-specific knock-in . The application of dTAG-7 induces rapid, reversible, and selective degradation of these FKBP12 F36V fusion proteins .

Therapeutic Applications

Targeted protein degradation (TPD) is a promising strategy for both therapeutics and research . By promoting the degradation of specific proteins, dTAG-7 could potentially be used to treat diseases caused by the overexpression or abnormal activity of these proteins .

Mecanismo De Acción

Target of Action

FKBP12 PROTAC dTAG-7, also known as dTAG-7, is a heterobifunctional degrader . It primarily targets two proteins: FKBP12F36V and BET bromodomain transcriptional co-activator BRD4 . FKBP12F36V is a mutant form of the FK506 binding protein 12 (FKBP12), and BRD4 is a member of the bromodomain and extra-terminal motif (BET) family .

Mode of Action

FKBP12 PROTAC dTAG-7 operates by bridging its targets to an E3 ubiquitin ligase, specifically cereblon (CRBN) . This connection promotes the ubiquitination and subsequent proteasomal degradation of the target proteins . In other words, FKBP12 PROTAC dTAG-7 acts as a molecular glue, bringing the target proteins and the E3 ubiquitin ligase into close proximity, which triggers the degradation process .

Biochemical Pathways

The action of FKBP12 PROTAC dTAG-7 affects the ubiquitin-proteasome system, a crucial pathway responsible for protein degradation in cells . By promoting the degradation of FKBP12F36V and BRD4, FKBP12 PROTAC dTAG-7 can influence various downstream effects related to the functions of these proteins .

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting that it can be absorbed and distributed within the body’s cells. The exact metabolic pathways and excretion mechanisms of FKBP12 PROTAC dTAG-7 remain to be determined.

Result of Action

The degradation of FKBP12F36V and BRD4 by FKBP12 PROTAC dTAG-7 can have various molecular and cellular effects. For instance, the degradation of BRD4 can influence gene expression, as BRD4 is known to play a key role in transcriptional regulation . Similarly, the degradation of FKBP12F36V can affect the functions of this protein, which include protein-protein interactions and the regulation of calcium channels .

Action Environment

The efficacy and stability of FKBP12 PROTAC dTAG-7 can be influenced by various environmental factors. For example, the subcellular location of the target proteins can affect the efficacy of PROTAC-mediated degradation . Furthermore, the presence of other proteins or molecules in the cellular environment could potentially interact with FKBP12 PROTAC dTAG-7, influencing its stability and action .

Safety and Hazards

FKBP12 PROTAC dTAG-7 is a research chemical and is not intended for use in patients . If inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

Direcciones Futuras

The dTAG system, which includes FKBP12 PROTAC dTAG-7, is based on the ligand AP1867, which selectively binds the mutant variants of FKBP12 protein, FKBP12 F36V, but not its wild type form . This system has shown promise in the field of targeted therapy .

Propiedades

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[3-[2-[2-[3-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]propoxy]ethoxy]ethoxy]propylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCAWDLUIZXIPI-FJDAOBEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H79N5O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FKBP12 PROTAC dTAG-7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
FKBP12 PROTAC dTAG-7
Reactant of Route 2
Reactant of Route 2
FKBP12 PROTAC dTAG-7
Reactant of Route 3
Reactant of Route 3
FKBP12 PROTAC dTAG-7
Reactant of Route 4
FKBP12 PROTAC dTAG-7
Reactant of Route 5
FKBP12 PROTAC dTAG-7
Reactant of Route 6
Reactant of Route 6
FKBP12 PROTAC dTAG-7

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.